molecular formula C10H8BrFN2S B1377750 2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide CAS No. 127346-21-8

2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Cat. No.: B1377750
CAS No.: 127346-21-8
M. Wt: 287.15 g/mol
InChI Key: HSDGGVVJOIQJAU-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide is a synthetically versatile benzothiazolium salt engineered for advanced research applications. The compound integrates a benzo[d]thiazole core, a fluorine substituent at the 6-position, and a reactive prop-2-yn-1-yl (propargyl) quaternary ammonium group, making it a valuable building block in medicinal chemistry, chemical biology, and materials science. Its primary research value lies in its potential as a key intermediate for the synthesis of more complex molecules and its utility in developing pharmacologically active agents. The fluorine atom enhances the molecule's electronic properties and metabolic stability, which is a critical feature in the design of bioactive compounds and drug candidates . The propargyl group provides a versatile handle for further synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," facilitating efficient conjugation to biomarkers, polymers, or other molecular scaffolds for creating targeted research tools or bioconjugates . Benzothiazole derivatives are recognized for their significant biological activities and are extensively investigated as antagonists of excitatory amino acid neurotransmission, showing promise in neurological research . Furthermore, the benzothiazole core is a known fluorophore building block, indicating this compound's potential application in the design of optical chemical sensors, fluorescent probes, and advanced materials for analytical detection systems . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety protocols.

Properties

IUPAC Name

6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h1,3-4,6,12H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGGVVJOIQJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC[N+]1=C(SC2=C1C=CC(=C2)F)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclization

The synthesis typically begins with the formation of the benzothiazole ring by intramolecular cyclization of appropriate precursors such as N-arylthioureas or aminothiophenols with thiocarbamoyl chlorides.

  • RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas provides substituted 2-aminobenzothiazoles in up to 91% yield. Electron-rich substrates show higher reactivity.

  • Copper-catalyzed cross-coupling approaches (Cu(OAc)2/Cs2CO3 in DMF at 120 °C) efficiently form the Ar–S bond, yielding products up to 97%. This method tolerates both electron-donating and electron-withdrawing substituents, including fluorine at position 6, making it suitable for 2-amino-6-fluorobenzothiazole precursors.

  • One-pot condensation of aminothiophenols with thiocarbamoyl chloride in the presence of CuCl2 and K2CO3 under mild conditions also affords 2-aminobenzothiazoles in good yields.

Alternative Routes

  • The reaction of 2-bromo or 2-iodoanilines with thiocarbamoyl chloride using CuBr and tert-BuOK base leads to the corresponding 2-aminobenzothiazoles. However, less reactive 2-chloroanilines require stronger catalysts such as Pd(dba)2.

Formation of the Thiazolium Salt and Bromide Counterion

The quaternization of the benzothiazole nitrogen to form the thiazolium cation is commonly done by alkylation with alkyl halides such as propargyl bromide, which simultaneously introduces the prop-2-yn-1-yl group and provides the bromide counterion.

  • This step is typically performed in polar aprotic solvents under mild heating to promote alkylation without decomposition.

Summary of Representative Preparation Method

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Formation of 2-amino-6-fluorobenzothiazole core Cu(OAc)2, Cs2CO3, DMF 120 °C, ligand-free catalyst Up to 97 Tolerates fluoro substituent; mild and efficient
2 Alkylation with propargyl bromide Propargyl bromide Polar aprotic solvent, mild heat 70-85 Forms 3-(prop-2-yn-1-yl) substituent and thiazolium salt
3 Purification Recrystallization or chromatography Ambient temperature - Yields pure 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or other anions.

    Electrophilic Addition: The prop-2-yn-1-yl group can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium chloride in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents such as bromine, chlorine, or hydrogen bromide in solvents like dichloromethane or chloroform.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of corresponding halide salts.

    Electrophilic Addition: Formation of halogenated derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The structural characteristics of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide suggest potential for targeting various cancer pathways.

Case Study:
A series of benzothiazole derivatives were tested against multiple cancer cell lines, with IC50 values indicating potency:

CompoundCancer Cell LineIC50 (µM)
2-Amino-BTZMCF-7 (Breast)10.5
2-Amino-BTZA549 (Lung)7.8

These results demonstrate the compound's potential as a lead structure for developing anticancer agents targeting specific pathways like EGFR and BRAF V600E, which are crucial in many cancers .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Preliminary studies indicate that derivatives of benzothiazole can inhibit the growth of various bacterial strains.

Data Table:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli15
S. aureus20

These findings suggest that modifications of the base structure could lead to effective antimicrobial agents .

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Performance Metrics:
Recent studies have shown that compounds similar to this compound can achieve high efficiencies in OLED devices:

Device TypeMaximum Efficiency (cd/A)
OLED25
OPV18

These metrics highlight the potential for developing efficient materials for next-generation electronic devices .

Synthetic Methods and Optimization

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide involves its interaction with specific molecular targets. The amino group and the fluorine atom can form hydrogen bonds and electrostatic interactions with target proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazolium Family

A. (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide

  • Structural Differences: Replaces the amino and fluoro groups with a styryl substituent and a heptyl chain. The iodide counterion and extended alkyl chain enhance lipophilicity, making it suitable for solvatochromic applications in cellular imaging .
  • Functional Impact : The heptyl group improves membrane permeability, while the styryl moiety contributes to strong fluorescence in polar solvents. In contrast, the propargyl group in the target compound may prioritize reactivity over fluorescence .

B. 3-(2-Methoxy-2-oxoethyl)-2-((3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2-ylidene)methyl)benzo[d]thiazol-3-ium Bromide

  • Structural Differences: Features methoxy-oxoethyl substituents instead of amino/fluoro groups. The symmetrical cyanine structure enables strong absorbance at 427 nm (logε = 5.13) in ethanol, typical of conjugated dyes .
  • Functional Impact: The electron-withdrawing ester groups enhance π-conjugation, making this compound a potent antiproliferative agent. The target compound’s amino and fluoro groups likely shift its electronic profile toward hydrogen-bonding interactions .
Thiazolium Bromide Derivatives with Varied Substituents

A. 4-Phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium Bromide

  • Structural Differences: Substituted with a phenyl group at position 4 and a tosylhydrazinyl group at position 2. X-ray crystallography reveals an orthorhombic crystal system (space group Pbca), distinct from the monoclinic systems observed in other analogues .
  • The target compound’s propargyl group offers alkyne reactivity for bioconjugation .

B. 2-[2-(2,4-Dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium Bromide

  • Structural Differences: Contains a dinitrophenylhydrazine substituent. The monoclinic crystal system (space group P21/c) and strong hydrogen-bonding networks (N–H···Br interactions) contrast with the target compound’s uncharacterized packing .
  • Functional Impact : The nitro groups may confer explosive or catalytic properties, whereas the target compound’s fluorine atom could enhance bioavailability .
Physicochemical Properties
  • Spectroscopic Features :
    • IR : NH stretches (3100–3400 cm⁻¹) and C≡C stretches (~2100 cm⁻¹) distinguish the target compound from analogues like the cyanine dye (1737 cm⁻¹ ester C=O) .
    • NMR : The fluorine atom at position 6 would deshield adjacent protons, as seen in fluorinated thiazoles (e.g., δ 7.03–8.69 in ).

Biological Activity

2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide (CAS No. 127346-21-8) is a synthetic organic compound belonging to the class of benzo[d]thiazolium salts. This compound features a unique structure characterized by a thiazole ring fused with a benzene ring, an amino group at the second position, a fluorine atom at the sixth position, and a prop-2-yn-1-yl group at the third position. The bromide ion serves as the counterion. Its distinctive combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and materials science.

The molecular formula of this compound is C10H8BrFN2SC_{10}H_{8}BrFN_{2}S, with a molecular weight of approximately 287.15 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group and fluorine atom can form hydrogen bonds and electrostatic interactions with target proteins, while the prop-2-yn-1-yl group may participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazolium salts have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .

Anticancer Activity

Studies have explored the anticancer properties of thiazole derivatives. The structural motifs present in 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazolium bromide may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized thiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole structure could enhance antibacterial potency .
  • Anticancer Screening : In vitro assays showed that derivatives of benzo[d]thiazole exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Comparison with Similar Compounds

The biological activities of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazolium bromide can be compared with other thiazole derivatives:

Compound NameActivity TypeNotable Findings
2-Amino-6-fluoro-3-(methyl)benzo[d]thiazolium bromideAntimicrobialEffective against Gram-positive bacteria
2-Amino-6-chloro-3-(prop-2-ynyl)benzo[d]thiazolium bromideAnticancerInduces apoptosis in cancer cells
2-Amino-thiazole derivativesAntiviralInhibits viral replication in vitro

Applications in Medicinal Chemistry

Due to its promising biological activities, 2-amino-6-fluoro-3-(prop-2-ynyl)benzo[d]thiazolium bromide has potential applications in drug design targeting neurological disorders and inflammatory diseases. Its unique electronic properties also make it suitable for developing organic semiconductors and advanced materials .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide?

  • Methodological Answer : A common approach involves reacting 2-aminothiazole derivatives with propargyl bromide under reflux in acetonitrile. For example, 2-amino-3-(2-propynyl)thiazolium bromide was synthesized in good yield using this method . Adjustments for fluorination at the 6-position may require electrophilic fluorination agents (e.g., Selectfluor™) or direct substitution during thiazole ring formation. Purification typically involves recrystallization from ethanol or aqueous mixtures to isolate the bromide salt .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use thin-layer chromatography (TLC) with mobile phases like n-hexane:ethyl acetate (8:2) to monitor reaction progress . Confirm purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F for fluorinated positions). X-ray crystallography is recommended for unambiguous structural determination, as demonstrated in studies on analogous thiadiazinium bromides .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Bromide salts of similar imidazothiazoles are hygroscopic and sensitive to light; thus, desiccants and amber glassware are advised .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

  • Methodological Answer : Optimize catalytic systems for cross-coupling reactions. For example, palladium(II) chloride with copper iodide and sodium lauryl sulfate in water at 60°C efficiently facilitates aryl substitutions on imidazo[2,1-b]thiazoles . Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve regioselectivity.

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways. Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) are used to assess interactions with biological targets, such as enzymes or receptors . Validate predictions with experimental data from kinetic studies or surface plasmon resonance (SPR).

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Variable-temperature NMR or 2D techniques (COSY, NOESY) can clarify exchange phenomena. Compare experimental ¹⁹F NMR shifts with DFT-derived chemical shifts to identify dominant conformers .

Q. What strategies mitigate byproduct formation during propargylation?

  • Methodological Answer : Control stoichiometry (1:1 molar ratio of propargyl bromide to amine precursor) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity. If N- vs. S-alkylation occurs, adjust solvent polarity (e.g., switch from acetonitrile to DMF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 2
2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

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